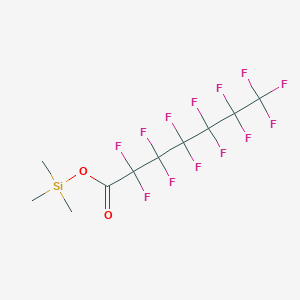

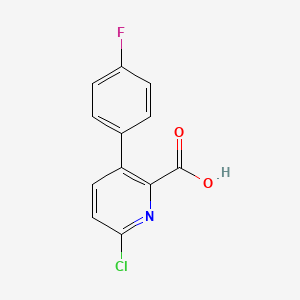

![molecular formula C10H10BrN3OS B6590944 6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one CAS No. 1232030-55-5](/img/structure/B6590944.png)

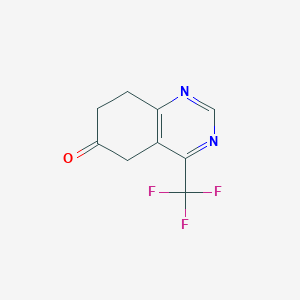

6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one

Overview

Description

“6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one” is a chemical compound . It is a type of privileged heterocyclic scaffold that can provide ligands for several receptors in the body . It has a similarity with nitrogen bases present in DNA and RNA .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, including “this compound”, has been explored in various studies . For instance, one study demonstrated the possibility of obtaining pyrido[2,3-d]pyrimidin-7(8H)-ones via cyclization of N-acylated 5-acetyl-4-aminopyrimidines .Molecular Structure Analysis

The molecular structure of “this compound” is complex, as it is a bicyclic heterocyclic compound formed by the fusion of a pyridine and a pyrimidine ring . It is included in the concept of privileged heterocyclic scaffolds, introduced by Evans in the late 80s .Scientific Research Applications

Anticancer Activity

Several studies have synthesized and evaluated pyrimidinone derivatives for their anticancer properties. For instance, a study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, demonstrating cytotoxic activities against cancer cell lines HCT-116 and MCF-7, suggesting potential applications in cancer therapy (Rahmouni et al., 2016).

Anti-Inflammatory Activity

The same study by Rahmouni et al. (2016) also reported on the anti-5-lipoxygenase activity of synthesized compounds, indicating potential use in the development of anti-inflammatory drugs (Rahmouni et al., 2016).

Antiviral Activity

Compounds structurally similar to "6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one" have been investigated for their antiviral properties. A study by Holý et al. (2002) evaluated pyrimidines substituted with various groups for antiviral activity against a range of viruses, including herpes simplex virus and human immunodeficiency virus, highlighting the potential of pyrimidine derivatives in antiviral drug development (Holý et al., 2002).

Antibacterial Activity

Afrough et al. (2019) introduced a methodology for synthesizing pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives, which exhibited moderate antibacterial activity, suggesting the utility of such compounds in addressing bacterial infections (Afrough et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one are CDK4 and/or CDK6 . These are cyclin-dependent kinases, which play a crucial role in cell cycle regulation.

Mode of Action

This compound acts as an inhibitor of CDK4 and CDK6 . By binding to these kinases, it prevents their activity, thereby halting the progression of the cell cycle.

Result of Action

The result of the compound’s action is the halt of cell division and proliferation . This can be useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

properties

IUPAC Name |

6-bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3OS/c1-3-14-8-6(4-7(11)9(14)15)5-12-10(13-8)16-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQYZZYPPHMESN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC(=NC=C2C=C(C1=O)Br)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

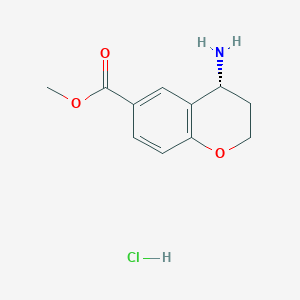

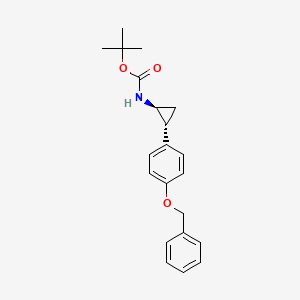

![4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride](/img/structure/B6590903.png)

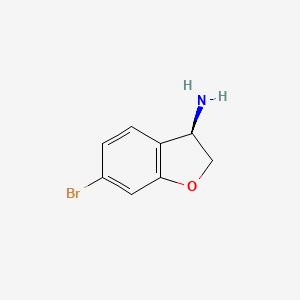

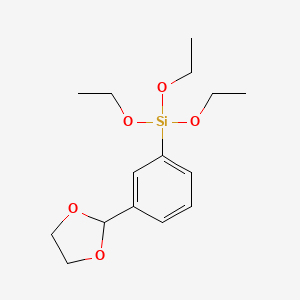

![3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B6590909.png)

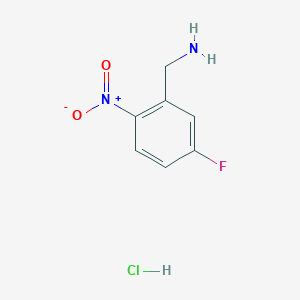

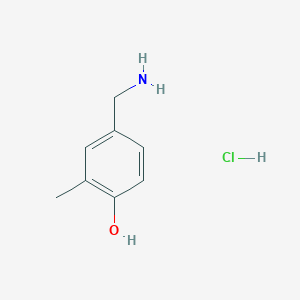

![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)

![5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene]](/img/structure/B6590976.png)